molecular formula C17H20N2 B503925 N-ethyl-N-[(9-ethyl-9H-carbazol-3-yl)methyl]amine

N-ethyl-N-[(9-ethyl-9H-carbazol-3-yl)methyl]amine

Cat. No.: B503925
M. Wt: 252.35g/mol
InChI Key: GVBUTYANMFTTCU-UHFFFAOYSA-N
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Description

N-ethyl-N-[(9-ethyl-9H-carbazol-3-yl)methyl]amine is an organic compound belonging to the class of carbazoles. Carbazoles are known for their unique three-ring system containing a pyrrole ring fused on either side to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-[(9-ethyl-9H-carbazol-3-yl)methyl]amine typically involves the reduction of 3-nitro-N-ethylcarbazole using sodium sulfide . The reaction conditions include:

    Temperature: Moderate heating

    Solvent: Often carried out in methanol or ethanol

    Catalyst: Sodium sulfide

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves:

    Raw Materials: 3-nitro-N-ethylcarbazole, sodium sulfide

    Reaction Vessel: Large-scale reactors with temperature control

    Purification: Recrystallization from methanol or ethanol to achieve high purity

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-[(9-ethyl-9H-carbazol-3-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carbazole derivatives

    Reduction: Reduction reactions typically involve hydrogenation

    Substitution: Electrophilic substitution reactions are common

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide

    Reduction: Hydrogen gas in the presence of a palladium catalyst

    Substitution: Halogenating agents like bromine or chlorine

Major Products Formed

    Oxidation: Produces carbazole derivatives with various functional groups

    Reduction: Leads to fully hydrogenated carbazole compounds

    Substitution: Results in halogenated carbazole derivatives

Scientific Research Applications

N-ethyl-N-[(9-ethyl-9H-carbazol-3-yl)methyl]amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethyl-N-[(9-ethyl-9H-carbazol-3-yl)methyl]amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, thereby inhibiting or modifying their activity. The pathways involved include:

    Enzyme Inhibition: Inhibits peroxidase enzymes by acting as a substrate

    Receptor Binding: Potential binding to specific receptors in biological systems

Comparison with Similar Compounds

Similar Compounds

    3-Amino-9-ethylcarbazole: Similar structure but lacks the N-ethyl group

    9-Ethylcarbazole: Lacks the amino group at the 3-position

    N-ethylcarbazole: Similar but with different substitution patterns

Uniqueness

N-ethyl-N-[(9-ethyl-9H-carbazol-3-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of high-performance pigments and potential pharmaceutical agents .

Properties

Molecular Formula

C17H20N2

Molecular Weight

252.35g/mol

IUPAC Name

N-[(9-ethylcarbazol-3-yl)methyl]ethanamine

InChI

InChI=1S/C17H20N2/c1-3-18-12-13-9-10-17-15(11-13)14-7-5-6-8-16(14)19(17)4-2/h5-11,18H,3-4,12H2,1-2H3

InChI Key

GVBUTYANMFTTCU-UHFFFAOYSA-N

SMILES

CCNCC1=CC2=C(C=C1)N(C3=CC=CC=C32)CC

Canonical SMILES

CCNCC1=CC2=C(C=C1)N(C3=CC=CC=C32)CC

Origin of Product

United States

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